2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE
Description
The compound 2-[(diethylcarbamothioyl)sulfanyl]-1-(2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one is a thiocarbamate-containing derivative featuring a 1,2-dihydroquinoline scaffold. Its structure includes a diethylcarbamothioylsulfanyl group at the 2-position of the ethanone backbone and a 2,2,4-trimethyl-substituted dihydroquinoline moiety at the 1-position.
Properties
IUPAC Name |
[2-oxo-2-(2,2,4-trimethylquinolin-1-yl)ethyl] N,N-diethylcarbamodithioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2OS2/c1-6-20(7-2)18(23)24-13-17(22)21-16-11-9-8-10-15(16)14(3)12-19(21,4)5/h8-12H,6-7,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCQHDUCLYFKIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)N1C2=CC=CC=C2C(=CC1(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves the condensation of aniline with acetone in the presence of a catalyst. This reaction is often carried out under microwave-assisted hydrothermal conditions to enhance the yield and efficiency of the process . The reaction conditions are optimized to ensure high conversion rates and minimal by-products.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of metal-modified tungstophosphoric acid-supported catalysts. These catalysts are known for their high activity and selectivity, making them suitable for large-scale synthesis . The process is designed to be scalable and environmentally friendly, minimizing the use of harmful solvents and reducing waste.
Chemical Reactions Analysis
Types of Reactions
2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylcarbamothioyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 2-[(diethylcarbamothioyl)sulfanyl]-1-(2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one exhibit significant antibacterial and antifungal activities. For instance:
- Mechanism : These compounds may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Case Studies : A study found that related quinoline compounds showed effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of quinoline derivatives. The compound's structure suggests it may interact with cellular pathways involved in cancer progression:
- Cell Line Studies : In vitro studies have demonstrated cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
- Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation.
Material Science Applications
The unique chemical structure of this compound also lends itself to applications in material science:
Polymer Chemistry
Quinoline derivatives can be used as building blocks for synthesizing polymers with specific properties:
- Conductive Polymers : They can enhance the electrical conductivity of polymer matrices when incorporated into their structures.
Nanotechnology
Research is ongoing into the use of quinoline-based compounds in nanomaterials:
- Nanoparticle Stabilization : These compounds may serve as stabilizers for metal nanoparticles, improving their stability and dispersibility in various solvents .
Toxicological Considerations
While exploring the applications of this compound, it is crucial to consider its toxicity profile:
Mechanism of Action
The mechanism of action of 2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE involves its interaction with various molecular targets and pathways. The compound’s diethylcarbamothioyl group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the trimethyl-dihydroquinoline moiety can scavenge free radicals, providing antioxidant effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison based on substituent effects, synthesis methods, and physicochemical properties.
Substituent Effects and Molecular Features
Table 1: Substituent Comparison
Key Observations :
- The target compound’s diethylcarbamothioylsulfanyl group distinguishes it from analogs with simpler sulfanyl or sulfoximidoyl groups (e.g., ). This group may enhance steric bulk and influence hydrogen-bonding interactions.
- Halogenated analogs (e.g., ) exhibit higher molecular weights and electron-withdrawing effects, which could impact reactivity or stability.
Key Observations :
Physicochemical and Structural Properties
Table 3: Experimental and Calculated Properties
Key Observations :
- The target compound’s predicted LogP (~4.5) suggests higher lipophilicity than sulfoximidoyl analogs () but lower than dichlorophenyl derivatives ().
- Melting points for sulfoximidoyl compounds (e.g., 137–138°C for 1f ) indicate crystalline stability, which may extend to the target if similar packing occurs.
Biological Activity
The compound 2-[(diethylcarbamothioyl)sulfanyl]-1-(2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one , often referred to as TMDHQ (Trimethyl Dihydroquinoline), is a derivative of dihydroquinoline known for its potential biological activities. This article explores its biological activity, focusing on its antioxidant properties, hepatoprotective effects, and possible therapeutic applications based on recent studies.
- Molecular Formula : C19H26N2OS2
- Molecular Weight : 362.55 g/mol
- IUPAC Name : this compound
Antioxidant Activity
Recent studies highlight the antioxidant properties of TMDHQ and its derivatives. The compound has demonstrated significant ability to reduce oxidative stress markers in various experimental models. For instance, a study involving rats with acetaminophen-induced liver damage showed that TMDHQ effectively reduced levels of oxidative stress indicators such as 8-hydroxy-2-deoxyguanosine and 8-isoprostane .
Table 1: Effects of TMDHQ on Oxidative Stress Markers
| Marker | Control Group | AAP Group | AAP + TMDHQ Group |
|---|---|---|---|
| 8-hydroxy-2-deoxyguanosine | Low | High | Moderate |
| 8-isoprostane | Low | High | Moderate |
| Reduced Glutathione Levels | Normal | Decreased | Increased |
Hepatoprotective Effects
TMDHQ has been studied for its hepatoprotective properties. In a controlled study, rats treated with TMDHQ displayed improved liver function markers compared to those receiving only acetaminophen (AAP). The administration of TMDHQ resulted in decreased levels of pro-inflammatory cytokines and an overall reduction in apoptosis markers such as caspase-3 and caspase-9 .
Case Study: Hepatoprotective Effects in Rats
A study assessed the hepatoprotective effects of TMDHQ in rats subjected to AAP-induced liver injury. The results indicated:
- Group A (Control) : No liver injury.
- Group B (AAP) : Significant liver damage with elevated ALT and AST levels.
- Group C (AAP + TMDHQ) : Marked reduction in ALT and AST levels, indicating improved liver function.
The biological activity of TMDHQ can be attributed to its ability to modulate oxidative stress pathways. It appears to enhance the activity of antioxidant enzymes while inhibiting pro-inflammatory pathways mediated by NF-kB and related cytokines. This dual action helps mitigate cellular damage during oxidative stress conditions .
Potential Therapeutic Applications
Given its promising biological activities, TMDHQ may have several therapeutic applications:
- Liver Protection : As evidenced by its hepatoprotective effects, it could be developed as a treatment for liver diseases.
- Antioxidant Supplementation : Its antioxidant properties suggest potential use in formulations aimed at reducing oxidative stress-related conditions.
Q & A
Q. How can chiral resolution techniques separate enantiomers, and how do they differ in bioactivity?
- Methodology: Use chiral HPLC (e.g., amylose-based columns) or capillary electrophoresis for separation. Test isolated enantiomers in bioassays. Circular dichroism (CD) spectroscopy confirms absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
